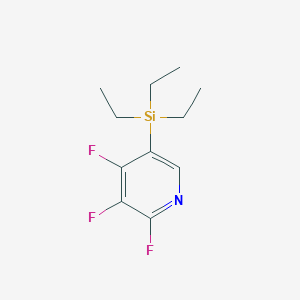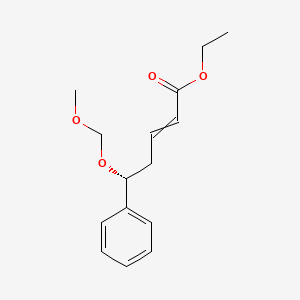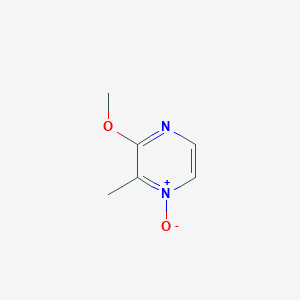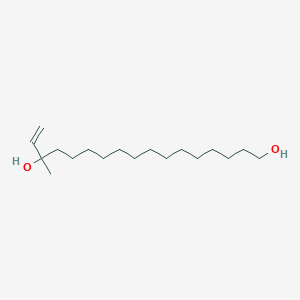![molecular formula C18H21NO4 B14188600 Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate CAS No. 860344-06-5](/img/structure/B14188600.png)
Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate is a complex organic compound that features a morpholine ring, a furan ring, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and an appropriate leaving group.
Esterification: The benzoate ester is formed through esterification reactions, typically involving the reaction of benzoic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological molecules and its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-{5-[1-(piperidin-4-yl)ethyl]furan-2-yl}benzoate: Similar structure but with a piperidine ring instead of a morpholine ring.
Methyl 4-{5-[1-(pyrrolidin-4-yl)ethyl]furan-2-yl}benzoate: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications.
Propriétés
Numéro CAS |
860344-06-5 |
|---|---|
Formule moléculaire |
C18H21NO4 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
methyl 4-[5-(1-morpholin-4-ylethyl)furan-2-yl]benzoate |
InChI |
InChI=1S/C18H21NO4/c1-13(19-9-11-22-12-10-19)16-7-8-17(23-16)14-3-5-15(6-4-14)18(20)21-2/h3-8,13H,9-12H2,1-2H3 |
Clé InChI |
RVCKIIWNIPHPEX-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(O1)C2=CC=C(C=C2)C(=O)OC)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine](/img/structure/B14188522.png)
![1-[(Benzyloxy)methoxy]-4-iodobenzene](/img/structure/B14188526.png)
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-fluorophenyl)-](/img/structure/B14188531.png)
![2-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,4-dione](/img/structure/B14188532.png)
![1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-](/img/structure/B14188537.png)

silane](/img/structure/B14188542.png)



![5-Methyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14188583.png)


![2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)-](/img/structure/B14188604.png)
